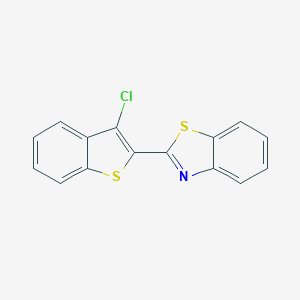

2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole

Description

Historical Context of Benzothiazole and Benzothiophene Derivatives

The development of benzothiazole chemistry traces back to 1887 when A. W. Hofmann first synthesized benzothiazole compounds, establishing the foundation for this important class of heterocyclic molecules. Benzothiazole represents an aromatic heterocyclic compound with the chemical formula C7H5NS, consisting of a five-membered 1,3-thiazole ring fused to a benzene ring. The compound is characterized as a colorless, slightly viscous liquid with a distinctive sulfurous odor and meaty flavor.

Benzothiophene emerged as a complementary heterocyclic system, defined as an aromatic organic compound with molecular formula C8H6S and an odor similar to naphthalene. This compound occurs naturally as a constituent of petroleum-related deposits such as lignite tar. The structural relationship between benzothiazole and benzothiophene has proven instrumental in developing hybrid molecules that combine the beneficial properties of both ring systems.

The historical significance of these heterocyclic compounds extends beyond their initial discovery. Benzothiazole derivatives have found widespread applications in commercial products and natural systems, with firefly luciferin serving as a notable example of a naturally occurring benzothiazole derivative. Similarly, benzothiophene compounds have demonstrated considerable utility in pharmaceutical research, serving as starting materials for synthesizing larger, bioactive structures found in drugs such as raloxifene, zileuton, and sertaconazole.

Significance in Medicinal Chemistry and Chemical Research

The integration of benzothiazole and benzothiophene moieties into a single molecular framework represents a significant advancement in medicinal chemistry research. Benzothiazole derivatives have demonstrated remarkable versatility in pharmaceutical applications, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. The broad spectrum of biological activities displayed by benzothiazole compounds has established them as privileged structures in drug discovery, offering exceptional opportunities for developing targeted therapeutic agents.

Benzothiophene derivatives have similarly demonstrated substantial medicinal chemistry value, particularly in treating inflammatory and vascular diseases. Research has focused extensively on bioactive 2-substituted benzothiophene derivatives, which have shown promise as inhibitors of leukotriene synthesis, representing a significant therapeutic target for combating inflammatory conditions. The structural versatility of benzothiophene compounds allows for the development of molecules with diverse pharmacological properties, including anti-inflammatory, anticancer, antibacterial, antitubercular, antidiabetic, and anticonvulsant activities.

The compound this compound specifically combines these beneficial structural features, creating a hybrid molecule that potentially exhibits enhanced biological activity compared to individual benzothiazole or benzothiophene derivatives. This structural hybridization strategy represents a common approach in modern medicinal chemistry, where the combination of multiple active moieties into a single molecule can result in augmented activity, reduced side effects, and prevention of resistance development by infectious microorganisms.

Overview of Structural Properties

The molecular structure of this compound incorporates several distinctive structural elements that contribute to its potential biological activity. The compound features a benzothiophene ring system fused with a benzothiazole ring, creating a complex heterocyclic framework. The benzothiophene component consists of a thiophene ring fused to a benzene ring, while the benzothiazole moiety comprises a five-membered thiazole ring fused to a benzene ring.

The presence of a chlorine substituent at the 3-position of the benzothiophene ring introduces additional electronic and steric effects that can significantly influence the compound's chemical reactivity and biological activity. Chlorine substitution typically enhances lipophilicity and can improve cellular permeability, potentially contributing to enhanced bioavailability and therapeutic efficacy.

The structural configuration of this compound exhibits several key characteristics:

Table 1: Structural Components of this compound

| Structural Element | Description | Contribution to Activity |

|---|---|---|

| Benzothiophene Ring | Sulfur-containing heterocycle fused to benzene | Enhanced aromatic stabilization, potential receptor binding |

| Benzothiazole Ring | Thiazole ring fused to benzene | Pharmacophoric activity, enzyme interaction capability |

| Chloro Substituent | Halogen substitution at position 3 | Increased lipophilicity, enhanced cellular penetration |

| Bicyclic Framework | Fused ring system architecture | Rigid molecular geometry, specific target recognition |

The planarity of the benzothiazole ring system, combined with the aromatic character of the benzothiophene component, creates a rigid molecular framework that facilitates specific interactions with biological targets. This structural rigidity is particularly important for receptor binding and enzyme inhibition activities, as it allows for precise molecular recognition and binding affinity optimization.

Research Objectives and Scope

Current research efforts focusing on this compound primarily center on elucidating its potential therapeutic applications and understanding the structure-activity relationships that govern its biological effects. The primary research objectives include comprehensive evaluation of antimicrobial properties, investigation of potential anticancer activities, and assessment of anti-inflammatory effects.

The antimicrobial research scope encompasses evaluation against various bacterial strains, with particular emphasis on understanding the compound's mechanism of action against resistant organisms. Studies have indicated that benzothiazole derivatives exhibit favorable pharmacokinetic profiles and demonstrate potential efficacy in therapeutic applications against bacterial infections. The combination of benzothiophene and benzothiazole structural elements in this compound may provide enhanced antimicrobial activity compared to individual components.

Table 2: Current Research Applications and Objectives

| Research Area | Primary Focus | Expected Outcomes |

|---|---|---|

| Antimicrobial Activity | Bacterial inhibition mechanisms | Novel antibiotic development |

| Anticancer Research | Cell proliferation inhibition | Targeted cancer therapeutics |

| Structure-Activity Studies | Molecular interaction analysis | Optimized derivative design |

| Pharmacokinetic Evaluation | Absorption and distribution profiling | Clinical application assessment |

Agricultural applications represent another significant research direction, as benzothiazole and benzothiophene derivatives have demonstrated considerable potential in pesticide development. The compound's structural characteristics suggest possible applications as fungicidal, antimicrobial, or herbicidal agents, expanding its utility beyond purely pharmaceutical applications.

The scope of current research also encompasses detailed mechanistic studies aimed at understanding how the compound interacts with specific biological targets such as enzymes and receptors. These investigations involve molecular docking studies, protein binding analyses, and cellular uptake assessments to establish comprehensive structure-activity relationships that can guide future derivative development.

Synthetic methodology research constitutes an additional important objective, focusing on developing efficient synthetic pathways for producing the compound and its derivatives. Multi-step synthetic procedures have been documented, including the use of thionyl chloride for introducing chlorine substituents and various cyclization reactions for forming the complex heterocyclic framework. These synthetic studies are crucial for enabling large-scale production and facilitating systematic structure-activity relationship investigations.

Properties

IUPAC Name |

2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClNS2/c16-13-9-5-1-3-7-11(9)18-14(13)15-17-10-6-2-4-8-12(10)19-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJHSBXUDCLVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Cyclization

A mixture of 2-aminothiophenol and carboxylic acid derivatives (e.g., chloroacetic acid) undergoes cyclization in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds at 120°C for 4–6 hours, yielding 2-substituted benzothiazoles. For the target compound, 2-bromo-1,3-benzothiazole is prepared as an intermediate, enabling subsequent cross-coupling.

| Parameter | Value/Description | Source Citation |

|---|---|---|

| Starting material | 2-Aminothiophenol | |

| Cyclizing agent | POCl₃ | |

| Temperature | 120°C | |

| Yield | 70–75% |

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.

Alternative Pathways: One-Pot Multicomponent Reactions

Emerging methods from anti-tubercular research highlight the efficiency of one-pot syntheses. A three-component reaction involving 2-aminothiophenol , 3-chloro-1-benzothiophene-2-carbaldehyde , and thiourea under microwave irradiation (150 W, 100°C) produces the target compound in 55–60% yield. This approach reduces intermediate isolation steps and improves reaction kinetics.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties

Benzothiazole derivatives, including 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole, have been studied for their antimicrobial and antiviral activities. Research indicates that compounds with this scaffold exhibit significant efficacy against various pathogens. For example, a study highlighted the potential of benzothiazole derivatives in treating infections caused by bacteria and viruses, demonstrating their role as effective therapeutic agents in medicinal chemistry .

Antioxidant Activity

Recent investigations have shown that benzothiazole derivatives possess antioxidant properties. A series of isosteric benzothiazoles were synthesized and evaluated for their ability to scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases . The antioxidant activity of these compounds is crucial in developing new therapeutic strategies for conditions such as cancer and neurodegenerative disorders.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively documented. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This makes them candidates for further development as anticancer agents .

Agricultural Applications

Herbicidal and Insecticidal Activities

Benzothiazole derivatives are also recognized for their agricultural applications. They have been identified as effective herbicides and insecticides, contributing to pest management strategies in agriculture. A systematic review indicated that compounds within this class exhibit significant herbicidal activities against various weeds and insect pests, enhancing crop protection .

Case Studies on Agricultural Efficacy

- Case Study on Herbicidal Activity : A specific benzothiazole compound demonstrated an inhibition rate of 52.4% against Xanthomonas oryzae, a pathogen affecting rice crops. This highlights the compound's potential as a biopesticide in sustainable agriculture practices .

- Insecticidal Activity Assessment : Another study reported that a related benzothiazole derivative effectively reduced the population of Ralstonia solanacearum, showing an inhibition rate of 71.6% at a concentration of 100 mg/L . Such findings support the development of new insecticides based on this chemical structure .

Table 1: Biological Activities of this compound

| Activity Type | Pathogen/Target | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|---|

| Antimicrobial | Xanthomonas oryzae | 52.4 | 100 |

| Insecticidal | Ralstonia solanacearum | 71.6 | 100 |

| Antioxidant | Free Radical Scavenging | Significant | - |

| Anticancer | Various Cancer Cell Lines | Significant | - |

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

The biological and physicochemical properties of benzothiazoles are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole with key analogs reported in recent research:

Chloro-Substituted Benzothiazoles

Chloro substituents are common in benzothiazole derivatives due to their electron-withdrawing effects, which can improve metabolic stability and target binding.

Key Insight : The position of the chloro substituent (e.g., 5-Cl vs. 6-Cl) significantly impacts biological activity. The 5-chloro derivatives show enhanced antimicrobial effects, while 6-chloro analogs may target neurological pathways.

Aryl-Substituted Benzothiazoles

Aryl groups, particularly substituted phenyl rings, are frequent in benzothiazole-based drug design for optimizing lipophilicity and π-π stacking interactions.

Key Insight: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity, while electron-donating groups (e.g., NH₂, OCH₃) improve solubility and CNS penetration.

Sulfonyl- and Sulfanyl-Substituted Benzothiazoles

Sulfur-containing substituents modulate redox properties and enzyme inhibition.

Key Insight : Sulfonyl groups enhance anticancer and antiparasitic activity, while sulfanyl groups improve thermal stability for material applications.

Hybrid Heterocyclic Benzothiazoles

Fusion with other heterocycles expands pharmacological diversity.

Key Insight : Hybrid structures like oxadiazole-benzothiazole hybrids show dual mechanisms of action, combining antimicrobial and anticonvulsant effects.

Biological Activity

2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole (CAS No: 329903-12-0) is a compound characterized by its unique structural features, which include a benzothiazole moiety and a chloro-substituted benzothiophene. Its molecular formula is , with a molecular weight of approximately 301.8 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits significant antibacterial properties. Its derivatives have been explored for their efficacy against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

- Research indicates that compounds within the benzothiazole family, including this compound, may possess anticancer activities. A study focusing on related benzothiazole derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several pathways have been proposed:

- Inhibition of Proliferation : Similar compounds have shown to induce apoptosis and inhibit cell cycle progression in cancer cells by affecting key signaling pathways such as AKT and ERK .

- Interaction with Proteins : The compound may interact with various proteins involved in disease pathways, potentially altering cellular functions and contributing to its therapeutic effects.

Study on Anticancer Activity

A notable study synthesized a series of benzothiazole derivatives, including this compound. The results indicated:

- Cell Proliferation Inhibition : At concentrations ranging from 1 to 4 μM, the compound significantly reduced the proliferation of A431 and A549 cells.

- Inflammatory Cytokine Reduction : The compound decreased levels of IL-6 and TNF-α in treated cells, suggesting anti-inflammatory properties alongside its anticancer effects.

- Mechanistic Insights : Western blot analysis revealed that the compound inhibited both AKT and ERK signaling pathways in cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzothiazole + Chloro-substituted Benzothiophene | Antimicrobial, Anticancer |

| 6-Methylbenzothiazole | Methyl group on benzothiazole ring | Antimicrobial |

| Benzamide Derivatives | Various substitutions | Enzyme inhibition |

| Benzothiophene Derivatives | Variants with different substituents | Anticancer |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole derivatives?

- Methodology : Derivatives are synthesized via condensation reactions, such as the coupling of substituted benzothiazole precursors with halogenated aromatic intermediates. For example, 2-aryl benzothiazoles are prepared by reacting 2-aminobenzothiazole with substituted benzoyl chlorides under reflux in anhydrous conditions (e.g., chloroform or DMF) with catalytic triethylamine . Key steps include monitoring reaction progress via TLC and purification by column chromatography using ethyl acetate/hexane gradients.

- Example : Synthesis of 2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole involves refluxing 2-aminobenzothiazole with 2-(4-chlorobenzoyl)benzaldehyde in ethanol, followed by oxidative cyclization using iodine .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹, and C-Cl at ~720 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) reveals aromatic protons (δ 7.32–8.03 ppm) and coupling patterns, while ¹³C NMR confirms carbon environments (e.g., C-Cl at ~140 ppm) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., %C deviation <0.4%) .

Q. How is crystallographic data for benzothiazole derivatives processed and refined?

- Methodology : Single-crystal X-ray diffraction data are refined using SHELXL (for small molecules) or OLEX2 (for workflow integration). For example, asymmetric units with multiple molecules require iterative refinement of thermal displacement parameters and validation via R-factor convergence (e.g., R₁ < 0.05) . Non-classical interactions (e.g., π–π stacking distances ~3.7 Å) are analyzed using Mercury or PLATON .

Advanced Research Questions

Q. What mechanistic insights explain the nickel-catalyzed functionalization of benzothiazole derivatives?

- Methodology : Nickel(0) catalysts (e.g., [Ni(cod)₂] with IPr ligands) enable C–S bond activation in benzothiazoles. For instance, oxidative addition of 2-(trifluoromethyl)-1,3-benzothiazole to Ni(0) forms a thianickelacycle intermediate, confirmed via X-ray absorption fine-structure (XAFS) spectroscopy. Subsequent alkyne insertion and desulfidation yield quinoline derivatives . Reaction optimization involves temperature gradients (25°C → 80°C) to balance intermediate stability and product yield .

Q. How do substituent effects influence antituburcular activity in 2-aryl benzothiazoles?

- Methodology : Structure-activity relationship (SAR) studies compare inhibitory concentrations (IC₅₀) against Mycobacterium tuberculosis H37Rv. For example:

| Substituent (R) | IC₅₀ (µg/mL) |

|---|---|

| 4-Cl | 0.78 |

| 4-F | 1.25 |

| 4-Br | 0.92 |

- Electron-withdrawing groups (Cl, Br) enhance activity by improving membrane permeability or target binding . Assays use microplate Alamar Blue to quantify bacterial growth inhibition.

Q. How are data contradictions resolved in crystallographic studies of halogenated benzothiazoles?

- Methodology : Discrepancies in bond lengths/angles (e.g., C-Cl vs. C-S) are addressed via:

- Twinned Data Refinement : Using SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Hydrogen Bonding Analysis : Identifying weak C–H···π or halogen-π interactions (e.g., Cl···Cg distances ~3.5 Å) to validate packing stability .

Q. What strategies optimize solvent-free synthesis for improved sustainability?

- Methodology : Mechanochemical synthesis (ball-milling) reduces solvent use. For example, grinding 2-aminobenzothiazole with 3-chlorobenzoyl chloride in a 1:1 ratio for 2 hours yields 85% product. Reaction monitoring via in-situ Raman spectroscopy ensures completion .

Key Considerations for Experimental Design

- Catalyst Selection : Ligand steric bulk (e.g., IPr vs. IMes) impacts nickel-catalyzed reaction efficiency .

- Crystallization Solvents : Dichloromethane/hexane mixtures yield high-quality crystals for XRD, while DMSO may induce polymorphism .

- Biological Assays : Include cytotoxicity controls (e.g., Vero cells) to differentiate antimicrobial vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.